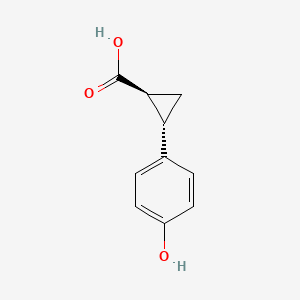
(1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a hydroxyphenyl group attached to the cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a styrene derivative, followed by functional group modifications. One common method involves the use of diazo compounds and transition metal catalysts to form the cyclopropane ring. The hydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxy group into a leaving group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .
Aplicaciones Científicas De Investigación
(1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structural features make it a useful probe for studying enzyme-substrate interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1-cyclopropanecarboxylic acid: Similar structure but lacks the hydroxy group.
trans-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid: Similar structure but different stereochemistry
Uniqueness
The presence of the hydroxyphenyl group in (1S,2S)-rel-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid provides unique chemical reactivity and potential for specific interactions in biological systems, distinguishing it from other cyclopropane derivatives .
Propiedades
Número CAS |
731810-73-4 |
|---|---|
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
(1R,2R)-2-(4-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13)/t8-,9+/m0/s1 |
Clave InChI |
SFPUQNBJRXMDHF-DTWKUNHWSA-N |
SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)O |
SMILES isomérico |
C1[C@H]([C@@H]1C(=O)O)C2=CC=C(C=C2)O |
SMILES canónico |
C1C(C1C(=O)O)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


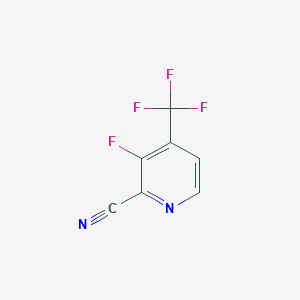
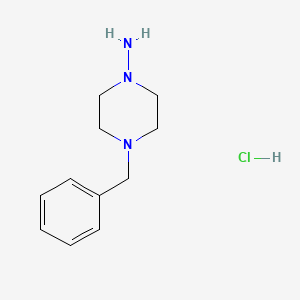
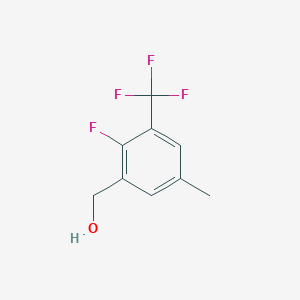


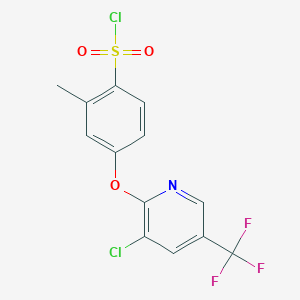
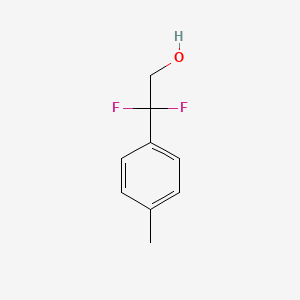
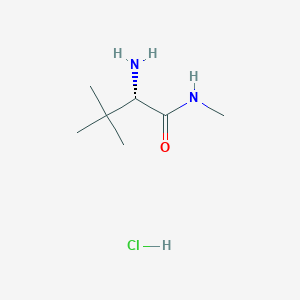
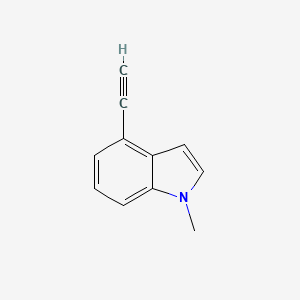

![3-Amino-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B1406404.png)
![[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B1406406.png)
![1H-Pyrazole, 1-([1,1'-biphenyl]-3-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1406407.png)

